molecular formula C12H13N5O3 B12783918 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- CAS No. 115044-80-9

7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-

Cat. No.: B12783918
CAS No.: 115044-80-9
M. Wt: 275.26 g/mol
InChI Key: CRSJTDZHYFSBQM-POYBYMJQSA-N
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Description

The compound 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide, 4-amino-7-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- features a 7H-pyrrolo[2,3-d]pyrimidine core, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural similarity to purine nucleotides. Key structural attributes include:

  • Position 4: An amino (-NH₂) group, a common pharmacophore in kinase inhibitors and antiproliferative agents.
  • The (2R-cis) configuration specifies the spatial arrangement of the furanyl moiety, critical for target binding and metabolic stability .
  • Position 5: A carboxamide (-CONH₂) group, enhancing solubility and modulating electronic properties .

This compound’s structural uniqueness lies in its fused bicyclic system and the hydroxymethyl-substituted dihydrofuran, which distinguishes it from related derivatives.

Properties

CAS No.

115044-80-9

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

4-amino-7-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C12H13N5O3/c13-10-9-7(11(14)19)3-17(12(9)16-5-15-10)8-2-1-6(4-18)20-8/h1-3,5-6,8,18H,4H2,(H2,14,19)(H2,13,15,16)/t6-,8+/m0/s1

InChI Key

CRSJTDZHYFSBQM-POYBYMJQSA-N

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)C(=O)N

Canonical SMILES

C1=CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolopyrimidine core through cyclization of appropriate precursors.

    Amidation: Introduction of the carboxamide group via amidation reactions.

    Functional Group Modifications: Addition of specific functional groups such as amino and hydroxymethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Employing methods like crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied for their potential as anticancer agents. Research indicates that they can inhibit key enzymes involved in nucleotide biosynthesis, such as AICARFTase and GARFTase. For example, specific derivatives have shown promise in targeting tumors by selectively inhibiting these enzymes, leading to decreased proliferation of cancer cells .

Kinase Inhibition :
The compound has been investigated as a selective inhibitor of various kinases implicated in cancer progression. Notably, it has shown activity against p21-activated kinase 4 (PAK4), which is associated with tumor growth and metastasis . The structure of the compound allows it to effectively bind to the active sites of these kinases, modulating critical signaling pathways that control cell survival and proliferation.

VEGFR Inhibition :
Another significant application is in the inhibition of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis. Certain derivatives have demonstrated potent inhibitory effects on VEGFR-2, making them candidates for antiangiogenic therapies .

Biological Research

Mechanistic Studies :
Research has highlighted the compound's ability to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, studies have shown that certain derivatives can trigger these processes in HepG2 liver cancer cells through specific signaling pathways .

Transporter Selectivity :
The structure-activity relationship (SAR) of pyrrolo[2,3-d]pyrimidine compounds indicates that modifications can enhance their selectivity for membrane transporters involved in cellular uptake. This selectivity is vital for improving the efficacy and reducing the side effects of therapeutic agents .

Synthesis and Development

Synthetic Pathways :
The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups critical for its biological activity. Methods include cyclocondensation reactions and nucleophilic substitutions that yield derivatives with enhanced properties .

Material Science Applications :
Beyond medicinal applications, pyrrolo[2,3-d]pyrimidine derivatives are being explored for their potential use in developing new materials with unique chemical properties. Their structural characteristics make them suitable candidates for applications in organic electronics and photonic devices .

Case Studies

Study Reference Focus Area Findings
Anticancer ActivityDemonstrated inhibition of AICARFTase leading to decreased tumor cell proliferation.
VEGFR InhibitionIdentified potent inhibitors of VEGFR-2 with potential antiangiogenic effects.
Mechanistic InsightsInduced apoptosis in HepG2 cells through specific signaling pathways.
Kinase InhibitionEffectively inhibited PAK4 activity linked to tumor growth and metastasis.

Mechanism of Action

The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives involves interaction with specific molecular targets:

    Molecular Targets: These may include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrrolo[2,3-d]pyrimidine derivatives, emphasizing substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Weight (g/mol) Key Activities References
Target Compound 4-NH₂, 7-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl), 5-CONH₂, (2R-cis) ~350 (estimated) Potential kinase inhibition, antiproliferative (inferred from analogs)
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine 4-NH₂, 5-I, 2-Cl 300.52 Intermediate for Sonogashira coupling; antiparasitic applications
Vepafestinib (4-amino-N-[4-(methoxymethyl)phenyl]-7-(1-methylcyclopropyl)-6-[3-(morpholin-4-yl)prop-1-yn-1-yl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide) 4-NH₂, 5-CONH₂, 6-alkynyl-morpholine, 7-(1-methylcyclopropyl) 594.65 RET-selective kinase inhibitor; high CNS penetration
Toyocamycin (4-Amino-5-cyano-7-(D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine) 4-NH₂, 5-CN, 7-ribofuranosyl 332.30 Anticancer (Haspin-Histone H3-survivin pathway inhibition)
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate 4-NH₂, 5-COOCH₃ 208.18 Synthetic intermediate; used in nucleoside analog synthesis
4-Amino-7-(2-deoxy-2-iodo-β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile 4-NH₂, 5-CN, 7-(2-deoxy-2-iodo-arabinofuranosyl) 401.16 Potential radiopharmaceutical or antiviral agent (iodine substituent)

Structural and Functional Insights

Substituent Effects on Activity: Position 5: Carboxamide (-CONH₂) and cyano (-CN) groups (e.g., vepafestinib vs. toyocamycin) influence target selectivity. Carboxamides enhance solubility and hydrogen bonding, while nitriles improve metabolic stability . Position 7: Bulky groups like 1-methylcyclopropyl (vepafestinib) or ribofuranosyl (toyocamycin) impact pharmacokinetics. The target compound’s dihydrofuran substituent may balance lipophilicity and polarity for tissue penetration .

Stereochemical Considerations :
The (2R-cis) configuration of the target compound’s dihydrofuran ring is critical for maintaining a planar conformation, optimizing interactions with enzymatic active sites. In contrast, vepafestinib’s 6-alkynyl-morpholine group adopts a linear geometry, facilitating deep binding pocket penetration .

Synthetic Methodologies: Sonogashira Coupling: Used to introduce alkynyl groups (e.g., vepafestinib’s morpholinopropynyl chain) . Nucleophilic Substitution: Applied in toyocamycin synthesis for ribofuranosyl attachment . Stereoselective Cyclization: Likely required for the target compound’s dihydrofuran moiety, though explicit synthetic details are absent in the evidence .

Biological Activity Trends: Kinase Inhibition: Vepafestinib’s alkynyl-morpholine group confers RET kinase selectivity, whereas the target compound’s hydroxymethyl furan may target kinases with hydrophilic binding pockets . Anticancer Activity: Toyocamycin’s ribose sugar enhances nucleoside mimicry, disrupting RNA synthesis . The target compound lacks a sugar moiety, suggesting a non-nucleoside mechanism.

Pharmacokinetic and Toxicity Profiles

  • Solubility : Carboxamide derivatives (target compound, vepafestinib) exhibit higher aqueous solubility than nitriles or esters, favoring oral bioavailability .
  • Metabolic Stability : Iodo-substituted analogs (e.g., ) may face dehalogenation challenges, whereas the target compound’s hydroxymethyl group could undergo glucuronidation .
  • CNS Penetration : Vepafestinib’s methoxymethylphenyl group enhances blood-brain barrier permeability, a feature absent in the target compound .

Biological Activity

7H-Pyrrolo(2,3-d)pyrimidine derivatives, particularly those with modifications at the C7 position, have gained attention due to their diverse biological activities. The compound in focus, 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-, represents a significant scaffold in drug discovery, particularly for anticancer and anti-inflammatory applications.

Structure-Activity Relationship (SAR)

The structural modifications in pyrrolo[2,3-d]pyrimidines significantly influence their biological activity. The introduction of electron-rich heterocycles at the C7 position enhances binding affinity to target enzymes and improves pharmacological properties. For example, compounds with furan substituents have shown improved cytotoxicity and selectivity against cancer cell lines compared to their non-substituted counterparts .

Biological Activities

  • Anticancer Activity
    • Mechanism of Action : Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, compound 5k demonstrated significant cytotoxic effects against HepG2 cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2 .
    • IC50 Values : Recent studies reported IC50 values ranging from 29 to 59 µM for different derivatives against various cancer cell lines including MCF-7 and MV4-11 . Notably, some derivatives exhibited IC50 values as low as 2.7 nM against PAK4, a crucial target in tumor progression .
  • Anti-inflammatory Activity
    • Inhibition of COX Enzymes : Several pyrimidine derivatives have been evaluated for their anti-inflammatory properties by measuring their ability to inhibit cyclooxygenase (COX) enzymes. Compounds showed potent inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
    • Experimental Models : In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in inflammation markers when treated with these derivatives .

Case Studies

  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with compound 5k led to an increase in the G0/G1 phase population and a decrease in S and G2/M phases in HepG2 cells. This indicates a potent antiproliferative effect attributed to the compound's ability to disrupt normal cell cycle progression .
  • Apoptosis Induction : In a study involving Annexin V/PI staining assays, compound 5k significantly increased the percentage of apoptotic cells compared to control groups, highlighting its potential as an anticancer agent through apoptosis induction .

Data Tables

CompoundTarget EnzymeIC50 (nM)Cell LineEffect
5kPAK42.7MV4-11Apoptosis induction
5nPAK420.2MV4-11Cell cycle arrest
6COX-20.04In vitroAnti-inflammatory
5kEGFR40MCF-7Cytotoxicity

Q & A

Basic: What are the key synthetic routes for preparing 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives with stereochemical precision?

Methodological Answer:
Synthesis typically involves multi-step routes:

Condensation reactions : React ω-substituted aldehydes with diamino-pyrimidinones to form the pyrrolo-pyrimidine core (e.g., using Boc protection to stabilize intermediates) .

Stereochemical control : Use chiral auxiliaries or enantioselective catalysts during cyclization or glycosylation steps. For example, Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran enable Suzuki couplings with boronate esters to introduce aryl groups while preserving stereochemistry .

Purification : Column chromatography (hexane/acetone gradients) isolates the (2R-cis) isomer .

Advanced: How can computational methods optimize stereochemical outcomes in the synthesis of (2R-cis)-configured derivatives?

Methodological Answer:

  • Quantum chemical calculations : Predict transition states to identify optimal reaction pathways (e.g., ICReDD’s reaction path search methods) .
  • Machine learning (ML) : Train models on existing stereochemical data to predict solvent/catalyst combinations. For example, AI-driven platforms like COMSOL Multiphysics simulate reaction dynamics to minimize racemization .
  • Validation : Cross-reference computational results with experimental NMR (e.g., 2D NOESY for spatial conformation) .

Basic: What analytical techniques confirm the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions; 2D NOESY confirms the (2R-cis) configuration via nuclear Overhauser effects .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute stereochemistry for crystalline derivatives .

Advanced: How to address contradictions in biological activity data between pyrrolo[2,3-d]pyrimidine analogs?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., dihydrofuran vs. ethyl groups) and assay kinase inhibition profiles .
  • Computational docking : Compare binding modes in kinase active sites (e.g., using AutoDock Vina) to explain selectivity differences .
  • Data normalization : Use standardized assay conditions (e.g., ATP concentrations in kinase assays) to reduce variability .

Basic: How does the dihydrofuran substituent influence reactivity and biological interactions?

Methodological Answer:

  • Steric effects : The hydroxymethyl group increases hydrophilicity, improving solubility for in vitro assays .
  • Electronic effects : The furan oxygen stabilizes charge transfer interactions with kinase ATP-binding pockets .
  • Metabolic stability : The dihydrofuran ring resists oxidative degradation compared to fully unsaturated analogs .

Advanced: What experimental design approaches minimize side reactions during hydroxymethyl furan introduction?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent (e.g., 2-methyltetrahydrofuran), and catalyst loading (e.g., Pd(OAc)₂) .
  • In situ monitoring : ReactIR tracks intermediate formation to halt reactions before side products dominate .
  • Protection/deprotection : Temporarily mask the hydroxymethyl group with tert-butyldimethylsilyl (TBS) ethers during reactive steps .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Kinase inhibitor development : Serves as a scaffold for ATP-competitive inhibitors targeting oncogenic kinases (e.g., JAK2, EGFR) .
  • Nucleoside analogs : The ribofuranosyl moiety mimics natural nucleosides for antiviral/prodrug applications .

Advanced: How can ML models predict pharmacokinetic properties of novel derivatives?

Methodological Answer:

  • Data training : Curate datasets of logP, plasma protein binding, and CYP450 inhibition for existing analogs .
  • ADMET prediction tools : Use SwissADME or ADMETLab to forecast bioavailability and toxicity .
  • Validation : Compare ML predictions with in vitro hepatic microsome stability assays .

Basic: What purification techniques isolate this compound given its polar functional groups?

Methodological Answer:

  • Reverse-phase HPLC : Uses C18 columns with acetonitrile/water gradients to separate polar isomers .
  • Ion-exchange chromatography : Retains the compound via ionic interactions with the carboxamide group .

Advanced: How to validate target-specific efficacy while avoiding off-target effects?

Methodological Answer:

  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • CRISPR-Cas9 knockout : Validate target dependency by assaying efficacy in isogenic cell lines lacking the target kinase .
  • Proteome-wide profiling : Use thermal shift assays (TSA) to detect unintended protein interactions .

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